

Navigating Antifolate Cross-Resistance in *Plasmodium falciparum*: A Comparative Guide

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Compound of Interest

Compound Name: *sulfadoxine-pyrimethamine*

Cat. No.: *B1208122*

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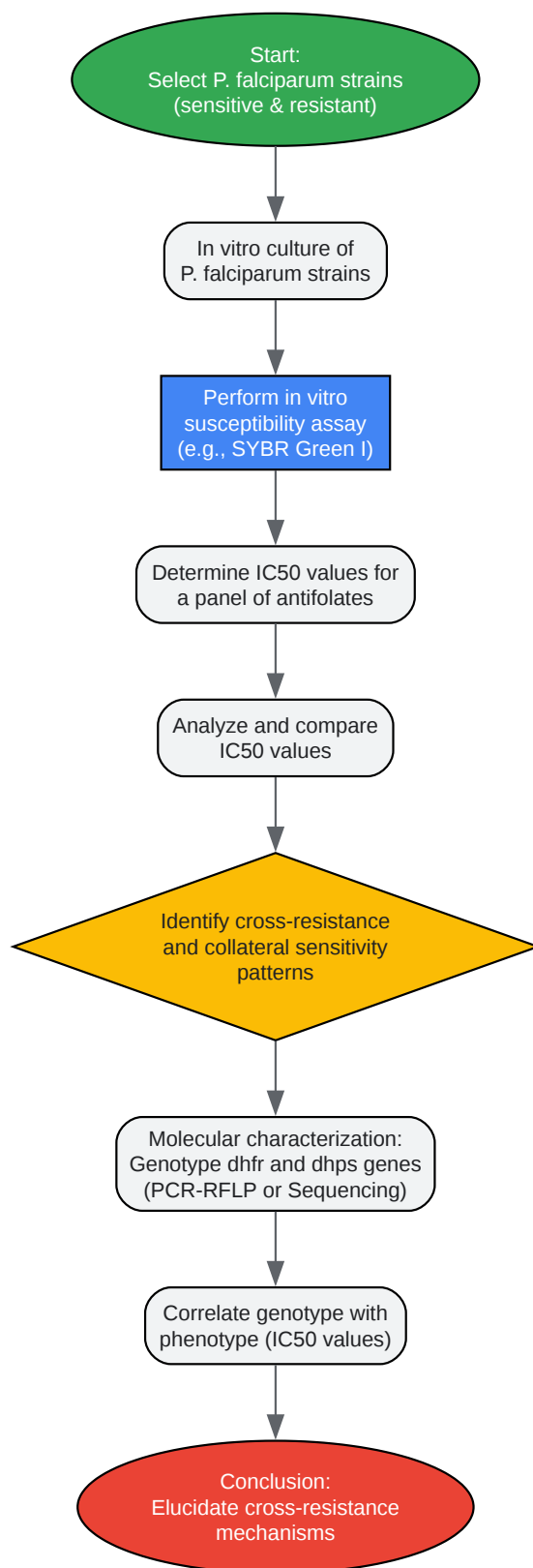
For Researchers, Scientists, and Drug Development Professionals

The landscape of antimalarial drug resistance is in constant flux, demanding a nuanced understanding of cross-resistance patterns to guide the development of new therapeutic strategies and prolong the efficacy of existing drugs. This guide provides an objective comparison of the cross-resistance profiles between the widely used antifolate combination **sulfadoxine-pyrimethamine** (SP) and other antifolate agents against *Plasmodium falciparum*, the deadliest malaria parasite. The data presented herein is collated from various experimental studies, offering a quantitative basis for understanding the impact of specific genetic mutations on drug efficacy.

The Folate Biosynthesis Pathway: A Target for Antimalarial Chemotherapy

P. falciparum relies on the de novo synthesis of folates, which are essential cofactors for the synthesis of nucleotides and amino acids. This pathway, therefore, presents a critical target for antimalarial drugs. Sulfadoxine, a sulfanilamide, inhibits dihydropteroate synthase (DHPS), while pyrimethamine, a dihydrofolate reductase (DHFR) inhibitor, targets the subsequent step in the pathway. The synergistic action of these two drugs was once highly effective in clearing malaria infections. However, the emergence and spread of resistance, primarily through point mutations in the *dhps* and *dhfr* genes, have severely compromised the clinical utility of SP.





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